molecular formula C6H11BrN2O B13013388 1-(2-Bromoethyl)-3-methylimidazolidin-2-one

1-(2-Bromoethyl)-3-methylimidazolidin-2-one

Cat. No.: B13013388
M. Wt: 207.07 g/mol
InChI Key: UYLVYKYJXBGGSO-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-methylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones It is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-3-methylimidazolidin-2-one typically involves the reaction of 3-methylimidazolidin-2-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted imidazolidinones with various functional groups.

    Oxidation: Formation of imidazolidinone derivatives with oxidized functional groups.

    Reduction: Formation of ethyl-substituted imidazolidinones.

Scientific Research Applications

1-(2-Bromoethyl)-3-methylimidazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-methylimidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazolidinone ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(2-Bromoethyl)-2-methylimidazolidin-2-one
  • 1-(2-Bromoethyl)-4-methylimidazolidin-2-one
  • 1-(2-Bromoethyl)-3-ethylimidazolidin-2-one

Comparison: 1-(2-Bromoethyl)-3-methylimidazolidin-2-one is unique due to its specific substitution pattern, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C6H11BrN2O

Molecular Weight

207.07 g/mol

IUPAC Name

1-(2-bromoethyl)-3-methylimidazolidin-2-one

InChI

InChI=1S/C6H11BrN2O/c1-8-4-5-9(3-2-7)6(8)10/h2-5H2,1H3

InChI Key

UYLVYKYJXBGGSO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=O)CCBr

Origin of Product

United States

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